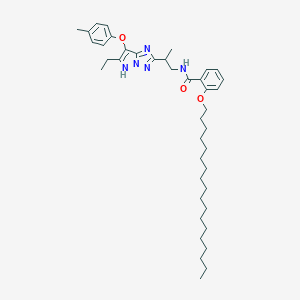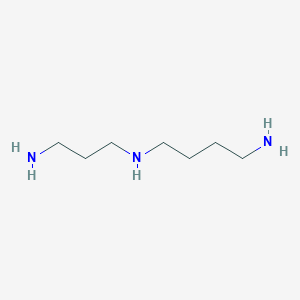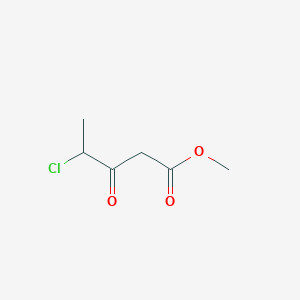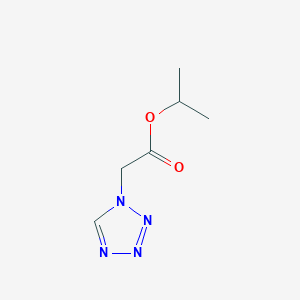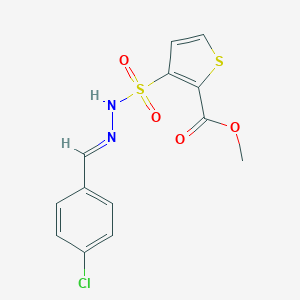
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound is a member of the sulfonyl hydrazine class of compounds and has been shown to possess a range of interesting properties that make it an attractive candidate for further research. In
Wirkmechanismus
The mechanism of action of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is not fully understood. However, it is believed that this compound exerts its effects by inhibiting certain enzymes and pathways involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also possesses a range of interesting properties, making it an attractive candidate for further research.
However, there are also some limitations to the use of this compound in lab experiments. For example, its mechanism of action is not fully understood, making it difficult to design experiments that target specific pathways. Additionally, its potential toxicity and side effects are not fully known, making it important to exercise caution when handling and using this compound.
Zukünftige Richtungen
There are several future directions for research on Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate. Some potential areas of focus include:
1. Further studies on the mechanism of action of this compound to better understand how it exerts its effects.
2. Development of new drugs based on the anti-inflammatory and anti-tumor properties of this compound.
3. Development of new herbicides based on the herbicidal properties of this compound.
4. Studies on the potential toxicity and side effects of this compound to better understand its safety profile.
5. Exploration of the potential applications of this compound in other fields, such as materials science or environmental science.
In conclusion, Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. While there is still much to learn about this compound, its interesting properties make it an attractive candidate for further research.
Synthesemethoden
The synthesis method of Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate, followed by the addition of methyl 2-bromo-3-oxobutanoate and thiophene-2-carboxylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as ethanol. The resulting product is then purified by recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, this compound has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, this compound has been shown to possess herbicidal properties, making it a potential candidate for the development of new herbicides.
Eigenschaften
CAS-Nummer |
145865-79-8 |
|---|---|
Produktname |
Methyl 3-((((4-chlorophenyl)methylene)hydrazino)sulfonyl)-2-thiophenecarboxylate |
Molekularformel |
C13H11ClN2O4S2 |
Molekulargewicht |
358.8 g/mol |
IUPAC-Name |
methyl 3-[[(E)-(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClN2O4S2/c1-20-13(17)12-11(6-7-21-12)22(18,19)16-15-8-9-2-4-10(14)5-3-9/h2-8,16H,1H3/b15-8+ |
InChI-Schlüssel |
FFIKFZFQTOEGFN-UHFFFAOYSA-N |
Isomerische SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NN=CC2=CC=C(C=C2)Cl |
Synonyme |
methyl 3-[[(4-chlorophenyl)methylideneamino]sulfamoyl]thiophene-2-carb oxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



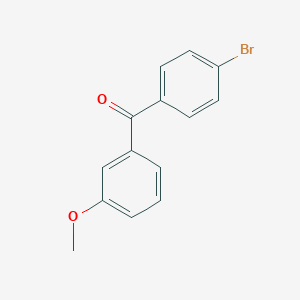

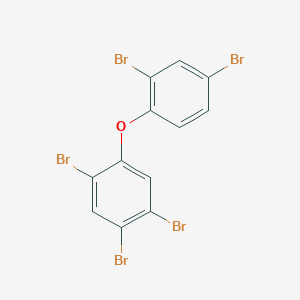

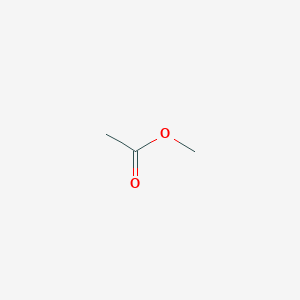
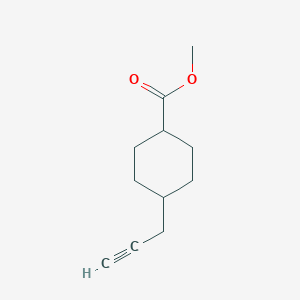

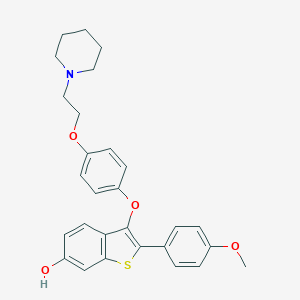

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
